1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heterocycle known for its pharmacological relevance. The core is substituted at the 6-position with a thiophen-3-yl group and at the 3-position with a methylurea linker bearing a furan-2-ylmethyl moiety. Its molecular formula is C₁₇H₁₃N₇O₂S, with a molecular weight of 403.4 g/mol. The thiophene and furan substituents may influence solubility and metabolic stability, while the triazolo-pyridazine scaffold is associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S/c23-16(17-8-12-2-1-6-24-12)18-9-15-20-19-14-4-3-13(21-22(14)15)11-5-7-25-10-11/h1-7,10H,8-9H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQIXXPLFGYHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a complex organic compound notable for its unique structural features, including a furan ring and a thiophene moiety within a triazolo-pyridazin framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 354.4 g/mol. The presence of heterocyclic structures enhances its reactivity and biological interactions.
Research indicates that this compound exhibits significant biological activity through the following mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes or receptors, potentially inhibiting their function and modulating biological pathways.
- Signal Transduction Modulation : It may influence signal transduction pathways and gene expression, contributing to its anticancer properties.
Biological Activity Overview
The compound has been studied for various biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits significant cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Shows potential antimicrobial properties against certain bacterial strains. |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in disease pathways. |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that the compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
- Molecular Docking Studies : Computational studies suggest that the compound effectively docks with target proteins involved in cancer progression, illustrating its potential as a therapeutic agent.
- Cytotoxicity Assessments : Cytotoxicity tests on human embryonic kidney cells (HEK-293) indicate that the compound is nontoxic at therapeutic concentrations, highlighting its safety profile for further development.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the furan-containing intermediate.
- Coupling with thiophene and triazolo-pyridazin moieties.
- Final purification and characterization through NMR and X-ray crystallography.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been evaluated for their biological activities:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(4-Chlorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea | Chlorobenzyl instead of furan | Potentially different biological activity due to chlorine substitution |
| 1-(4-Methylbenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea | Methylbenzyl instead of furan | Altered lipophilicity affecting bioavailability |
Comparison with Similar Compounds
Structural Analogues
The table below highlights key structural and functional differences between the target compound and its analogs:
Pharmacokinetic and Toxicological Considerations
Q & A
Q. What synthetic protocols are recommended for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of structurally related urea-triazolo-pyridazine derivatives typically involves multi-component coupling reactions. For example:
- Multi-step coupling: Combine triazole, substituted urea, and thiourea derivatives under controlled temperature (e.g., 60–80°C) in inert solvents like dichloromethane (DCM) or toluene .
- Purification: Use flash column chromatography with gradients (e.g., petroleum ether/ethyl acetate) to isolate intermediates and final products. Yield optimization may require iterative solvent ratios (e.g., 90:10 to 60:40) .
- Critical factors: Temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact purity. For instance, higher temperatures may accelerate side reactions, while excess thiourea derivatives can improve coupling efficiency .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
| Technique | Purpose | Example Parameters |
|---|---|---|
| 1H/13C NMR | Confirm substituent positions and urea linkage | δ 7.2–8.1 ppm (aromatic protons) |
| HRMS | Verify molecular weight and fragmentation patterns | m/z calculated for C₁₉H₁₆N₆O₂S: 424.1052 |
| UV/Vis | Detect π→π* transitions in aromatic/heterocyclic systems | λmax ~270–310 nm |
| Melting Point | Assess purity (sharp melting range indicates high purity) | 180–182°C |
Q. What safety precautions are required during synthesis and handling?
Methodological Answer:
- Personal protective equipment (PPE): Use flame-retardant lab coats, chemical-resistant gloves, and fume hoods to avoid inhalation or skin contact .
- Spill management: Avoid draining solvents or intermediates; use absorbent materials for containment .
- Waste disposal: Segregate halogenated waste (e.g., DCM) from non-halogenated solvents .
Advanced Research Questions
Q. How can researchers design experiments to evaluate MET kinase inhibition and structural selectivity?
Methodological Answer:
- In vitro kinase assays: Use recombinant MET kinase domains (wild-type or mutants like Y1230H) with ATP-competitive assays. Measure IC₅₀ values using fluorescence polarization .
- Crystallography: Co-crystallize the compound with MET kinase to resolve binding modes (e.g., hinge-region interactions) .
- Selectivity screening: Test against related kinases (e.g., EGFR, VEGFR) to assess off-target effects .
Q. How can contradictory biological activity data across experimental models be resolved?
Methodological Answer:
- Pharmacokinetic (PK) profiling: Compare bioavailability and metabolic stability in species (e.g., rodents vs. primates) to explain discrepancies in efficacy .
- Orthogonal assays: Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Model validation: Ensure xenograft models express MET amplification (via FISH or qPCR) to confirm mechanism-dependent activity .
Q. What strategies optimize reaction conditions for improved synthesis yield?
Methodological Answer:
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Solvent | Replace DCM with THF for better solubility of polar intermediates | |
| Catalyst | Use 2,4,6-collidine as a base to neutralize HCl byproducts | |
| Temperature | Conduct reactions under reflux (~40°C) to balance reaction rate and control | |
| Workup | Employ sequential chromatography (normal + reverse-phase) for purity |
Q. What in vivo models are suitable for assessing pharmacokinetics and efficacy?
Methodological Answer:
- Xenograft models: Implant MET-amplified NSCLC or gastric cancer cell lines (e.g., HGF-driven tumors) into immunodeficient mice. Monitor tumor volume post-administration .
- PK parameters: Measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS. For example, SAR125844 showed sustained target engagement at 10 mg/kg IV in mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
